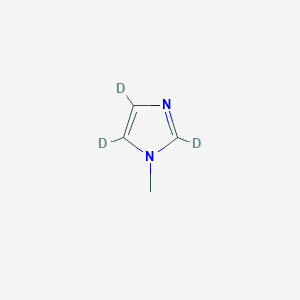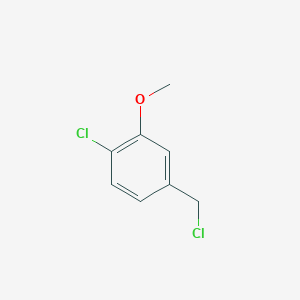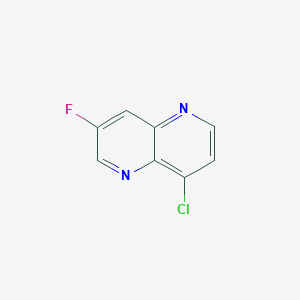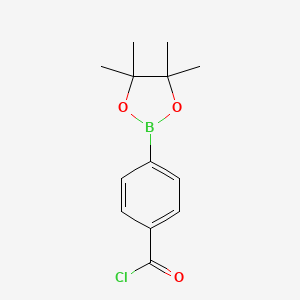
2-((4-(2-硝基乙基)苄基)氧基)吡啶
概述
描述
2-((4-(2-Nitroethyl)benzyl)oxy)pyridine is a chemical compound with the molecular formula C14H14N2O3 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine consists of a pyridine ring attached to a benzyl group via an ether linkage . The benzyl group is further substituted with a nitroethyl group .Physical and Chemical Properties Analysis
The molecular weight of 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine is 258.27 . Other physical and chemical properties are not specified in the search results.科学研究应用
1. 苄基醚和酯的合成 化合物 2-((4-(2-硝基乙基)苄基)氧基)吡啶正在成为一种温和、方便且在某些情况下是独特有效的用于合成苄基醚和酯的新试剂 . 这种方法提供了一种改进的苄基转移方案,其中 2-苄基氧基吡啶的 N-甲基化在原位提供活性试剂 .
2. 在有机化学和药物化学中的应用 随着有机化学家和药物化学家致力于合成日益复杂的合成目标,对专用试剂和保护基的需求也在不断增加 . 苄基 (Bn) 基团是最广泛使用的保护基之一,但将复杂醇底物保护为苄基醚通常会受到需要使用可能与复杂体系不相容的碱性或酸性条件的阻碍 . 可以在中性条件下安装保护基的试剂在化学合成中立即得到应用 .
3. 作为生物活性配体和化学传感器的潜力 含有甲酰基或氨基的吡啶衍生物在适当的底物和最佳条件下会与适当的底物发生席夫碱缩合反应,生成席夫碱作为产物,该产物表现出灵活的多齿生物活性配体的特性 . 这些席夫碱在药物化学中引起了极大的兴趣,因为它们可以表现出与吡哆醛-氨基酸体系类似的生理效应,而吡哆醛-氨基酸体系被认为在许多代谢反应中非常重要 . 它们具有广泛的生物活性,包括抗菌、抗病毒、抗结核、抗真菌、抗氧化、抗惊厥、抗抑郁、抗炎、降压、抗癌活性等 ,被认为是一种通用的药效基团 .
离子识别
许多基于吡啶的席夫碱对各种阳离子和阴离子具有非常强的结合能力,并具有独特的物理光学特性,可用于离子识别 . 它们被广泛用于开发用于在各种环境和生物介质中定性或定量检测选择性或特定离子的化学传感器 .
属性
IUPAC Name |
2-[[4-(2-nitroethyl)phenyl]methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-16(18)10-8-12-4-6-13(7-5-12)11-19-14-3-1-2-9-15-14/h1-7,9H,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFYQHLOGAVQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)


![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)


![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)
![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)




